Methyl 5-chloro-5-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAZSWWHFJVFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164470 | |
| Record name | Methyl 4-chloroformylbutyrate | |
| Source | EPA DSSTox | |
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Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-26-4 | |
| Record name | Methyl 4-(chloroformyl)butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-chloroformylbutyrate | |
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| Record name | 1501-26-4 | |
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| Record name | Methyl 4-chloroformylbutyrate | |
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| Record name | Methyl 4-chloroformylbutyrate | |
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| Record name | Methyl 4-chloroformylbutyrate | |
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Synthetic Methodologies and Advanced Reaction Pathways
Established Synthetic Routes to Methyl 5-chloro-5-oxopentanoate
The synthesis of this compound, also known as methyl 4-(chloroformyl)butyrate or glutaric acid monomethyl ester chloride, is primarily achieved through the conversion of a carboxylic acid precursor to an acyl chloride.
Synthesis from Thionyl Chloride and Methanol (B129727).smolecule.com
A primary and classical method for the synthesis of this compound involves the reaction of glutaric acid monomethyl ester with a chlorinating agent, most commonly thionyl chloride (SOCl₂). smolecule.com This reaction effectively converts the carboxylic acid group of the monomethyl ester into the corresponding acyl chloride.
The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon, leading to the formation of the acyl chloride and hydrochloric acid as a byproduct. The presence of the methyl ester group on the other end of the carbon chain remains unaffected under these conditions.
Reaction Scheme:
HOOC-(CH₂)₃-COOCH₃ + SOCl₂ → ClOC-(CH₂)₃-COOCH₃ + SO₂ + HCl
This method is widely employed due to its efficiency and the straightforward purification of the product from the volatile byproducts.
Friedel-Crafts Acylation Approaches
This compound serves as a key acylating agent in Friedel-Crafts reactions, a fundamental process in organic chemistry for the attachment of acyl groups to aromatic rings. masterorganicchemistry.com These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic aromatic substitution. masterorganicchemistry.com
The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. A subsequent deprotonation step restores the aromaticity of the ring.
Acylation of Aromatic Systems using AlCl₃.masterorganicchemistry.comwikipedia.org
The Friedel-Crafts acylation of various aromatic compounds with this compound in the presence of aluminum chloride is a versatile method for synthesizing a range of aromatic ketones. The reactivity of the aromatic substrate is a critical factor, with electron-donating groups on the aromatic ring generally accelerating the reaction and favoring substitution at the ortho and para positions. oregonstate.edu Conversely, electron-withdrawing groups deactivate the ring towards electrophilic substitution. sigmaaldrich.com
| Aromatic Substrate | Expected Major Product(s) |
| Benzene (B151609) | Methyl 5-oxo-5-phenylpentanoate |
| Toluene | Methyl 5-(4-methylphenyl)-5-oxopentanoate |
| Anisole | Methyl 5-(4-methoxyphenyl)-5-oxopentanoate |
| Chlorobenzene | Methyl 5-(4-chlorophenyl)-5-oxopentanoate |
Reaction with Dialkylated Fluorene (B118485) Derivatives
The Friedel-Crafts acylation can be extended to polycyclic aromatic hydrocarbons like fluorene and its derivatives. The acylation of dialkylated fluorenes with this compound would be expected to yield products where the acyl group is introduced onto the fluorene ring system. The position of acylation will be directed by the existing alkyl substituents. Given the reactivity of the fluorene nucleus, acylation typically occurs at the 2 and 7 positions.
| Fluorene Derivative | Expected Acylation Position |
| 2,7-Dimethylfluorene | Positions 4 and 5 |
| 9,9-Dimethylfluorene | Positions 2 and 7 |
Reactions with Trimethoxybenzene.researchgate.net
1,3,5-Trimethoxybenzene is a highly activated aromatic system due to the presence of three electron-donating methoxy (B1213986) groups. Its reaction with this compound under Friedel-Crafts conditions is expected to proceed readily. The strong activating and ortho-, para-directing nature of the methoxy groups would direct the incoming acyl group to the positions ortho and para to them, leading to a single, highly substituted product.
| Aromatic Substrate | Expected Product |
| 1,3,5-Trimethoxybenzene | Methyl 5-(2,4,6-trimethoxyphenyl)-5-oxopentanoate |
Reactions with Dimethoxybenzene.researchgate.netepa.gov
Dimethoxybenzenes are also activated substrates for Friedel-Crafts acylation. The specific isomer of dimethoxybenzene used will determine the substitution pattern of the product. For instance, 1,4-dimethoxybenzene (B90301) would be expected to yield a single acylation product due to the symmetry of the molecule. epa.gov In contrast, 1,2-dimethoxybenzene (B1683551) (veratrole) can lead to substitution at different positions, influenced by the directing effects of the two methoxy groups.
| Aromatic Substrate | Expected Major Product |
| 1,4-Dimethoxybenzene | Methyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate epa.gov |
| 1,2-Dimethoxybenzene | Methyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate |
| 1,3-Dimethoxybenzene | Methyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate |
Reactions with Methylenedioxybenzene
The reaction of this compound with methylenedioxybenzene is a key step in the synthesis of certain more complex molecules. This Friedel-Crafts acylation reaction targets the electrophilic substitution on the aromatic ring of methylenedioxybenzene. The acid chloride function of this compound acts as the acylating agent, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
The reaction proceeds as follows:
The Lewis acid activates the acid chloride, forming a highly electrophilic acylium ion.
The electron-rich methylenedioxybenzene ring then attacks the acylium ion, leading to the formation of a ketone.
The primary product of this reaction is methyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate.
This reaction is a fundamental example of how this compound is used to introduce a five-carbon chain with a terminal methyl ester onto an aromatic scaffold, a common strategy in the synthesis of various pharmaceutical and agrochemical compounds. fishersci.com
Condensation Reactions with Glutaric Anhydride (B1165640) Derivatives
This compound can be synthesized from glutaric anhydride. chemsrc.com This process involves the ring-opening of glutaric anhydride with methanol to yield monomethyl glutarate. Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, converts the carboxylic acid group into an acid chloride, affording this compound. chemsrc.com This method provides a straightforward route to the target compound from readily available starting materials.
Novel and Green Synthetic Approaches
Sustainable Synthesis Considerations in its Production
The development of environmentally benign synthetic methods is a growing area of focus in chemistry. researchgate.net For the production of compounds like this compound, "green" considerations aim to reduce waste, use less hazardous reagents, and improve energy efficiency.
One area of improvement is the replacement of traditional chlorinating agents like thionyl chloride and oxalyl chloride, which are corrosive and produce hazardous byproducts (SO2, HCl, and CO, CO2, HCl respectively). Alternative, greener chlorinating agents are being explored, though their application to this specific synthesis is not yet widely documented.
Furthermore, the principles of atom economy and E-factor (environmental factor) are being applied to assess the sustainability of existing and new synthetic routes. rsc.org A more sustainable approach to a related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been developed using a solvent-free, base-catalyzed Michael addition, highlighting the potential for greener syntheses in this chemical space. rsc.org
Functional Group Interconversions and Derivatization Strategies
The dual functionality of this compound allows for a variety of selective chemical transformations. smolecule.com
Conversion to Carboxylic Acid Derivatives
The acid chloride group is the more reactive of the two functional groups. youtube.com It can be readily converted into other carboxylic acid derivatives through nucleophilic acyl substitution. youtube.com For instance, reaction with an alcohol in the presence of a base will yield a diester. Similarly, controlled hydrolysis can convert the acid chloride to a carboxylic acid, resulting in monomethyl glutarate.
The ester group can also be transformed. Hydrolysis under acidic or basic conditions will yield glutaric acid. It is also possible to convert the ester to other esters via transesterification. The ability to selectively manipulate one functional group while leaving the other intact is a key feature of this molecule's utility in multi-step syntheses. smolecule.com
Formation of Amides
The acid chloride moiety of this compound reacts readily with primary and secondary amines to form the corresponding amides. This is a standard method for amide bond formation and proceeds under mild conditions, often at room temperature. nih.govresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
This reaction is highly efficient and provides access to a wide range of N-substituted 5-(methoxycarbonyl)pentanamides. These amides can be valuable intermediates in their own right or serve as precursors for further chemical modifications. The formation of amides from carboxylic acids can also be achieved using various coupling reagents. nih.govresearchgate.net
Preparation of Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole (B1197879) rings can be achieved using this compound as the acylating agent. The general and widely used method involves the reaction of an acyl chloride with thiosemicarbazide (B42300), followed by a dehydrative cyclization step. jocpr.comsbq.org.br In this pathway, the nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbonyl carbon of the acyl chloride group in this compound. This initial reaction forms an N-acylthiosemicarbazide intermediate.
Subsequent cyclization of this intermediate is typically induced by dehydrating agents such as phosphorus oxychloride (POCl₃) or strong acids like sulfuric acid. jocpr.comnih.gov The sulfur atom's electron pair attacks the carbonyl carbon, leading to ring closure and the elimination of a water molecule to form the aromatic 1,3,4-thiadiazole ring. sbq.org.br This process yields a 2-amino-5-substituted-1,3,4-thiadiazole, where the substituent is the 4-(methoxycarbonyl)propyl group derived from the starting material.
Synthesis of Chloromethyl Ketone Derivatives
This compound is a suitable precursor for the synthesis of chloromethyl ketone derivatives. A general and effective route for this transformation involves a two-step process. nih.gov First, the acyl chloride is reacted with diazomethane (B1218177) (CH₂N₂). This reaction proceeds via nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of the chloride leaving group, to form a diazoketone intermediate.
In the second step, the resulting diazoketone is treated with hydrogen chloride (HCl). The diazoketone is protonated, and the chloride ion subsequently displaces the diazo group (N₂) as nitrogen gas, resulting in the formation of the α-chloromethyl ketone. researchgate.net This method provides a reliable pathway to convert the acyl chloride functionality of this compound into a reactive chloromethyl ketone group, yielding methyl 6-chloro-5-oxohexanoate.
Alkynylation and Grafting onto Cellulose (B213188)
The reactivity of the acyl chloride group in this compound allows for its use in both alkynylation reactions and surface modification of polymers like cellulose.
Alkynylation: The Sonogashira cross-coupling reaction provides a powerful method for forming a carbon-carbon bond between an acyl chloride and a terminal alkyne, producing an ynone (alkynyl ketone). mdpi.commdpi.comlibretexts.org This reaction is typically catalyzed by a palladium(0) complex, such as PdCl₂(PPh₃)₂, and a copper(I) salt co-catalyst (e.g., CuI) in the presence of an amine base. mdpi.comorganic-chemistry.org When this compound is subjected to these conditions with a terminal alkyne, the corresponding methyl 5-(alkynoyl)pentanoate is formed. This transformation is highly valued for creating functionalized ketones that can serve as intermediates in the synthesis of various heterocyclic compounds. mdpi.com
Grafting onto Cellulose: The acyl chloride functionality is also highly effective for the surface modification of cellulose through esterification. upc.eduresearchgate.net Cellulose possesses abundant surface hydroxyl (-OH) groups that can act as nucleophiles. In a process known as gas-phase or liquid-phase grafting, this compound can react directly with these hydroxyl groups. upc.eduresearchgate.net The reaction forms a stable ester linkage, covalently bonding the "methyl 5-oxopentanoate" moiety to the cellulose backbone and releasing HCl as a byproduct. researchgate.net This modification alters the surface properties of the cellulose, for instance, by increasing its hydrophobicity. researchgate.net
Formation of Tosylhydrazone Derivatives
Tosylhydrazones are versatile synthetic intermediates readily prepared from carbonyl compounds. nih.gov To generate a tosylhydrazone derivative from this compound, the compound must first be converted into a ketone. This can be accomplished through a reaction such as the Friedel-Crafts acylation, where the acyl chloride group reacts with an aromatic compound to form an aryl ketone (discussed in section 2.4.1).
Once the ketone derivative, for example, methyl 5-oxo-5-phenylpentanoate, is synthesized, it can be reacted with tosylhydrazine (p-toluenesulfonylhydrazide) in a condensation reaction. This reaction, typically carried out in an acidic or neutral medium, involves the nucleophilic attack of the terminal nitrogen of tosylhydrazine on the ketone's carbonyl carbon, followed by the elimination of a water molecule. The resulting product is the corresponding tosylhydrazone derivative, which can be used in further transformations like the Shapiro reaction or palladium-catalyzed cross-coupling reactions. nih.gov
Catalytic Systems in this compound Synthesis and Transformation
Catalysis is central to unlocking the synthetic potential of this compound, enabling efficient and selective transformations that would otherwise be difficult to achieve.
Lewis Acid Catalysis (e.g., AlCl₃, SnCl₄)
Lewis acids are quintessential catalysts for promoting the electrophilic character of acyl chlorides in reactions such as Friedel-Crafts acylation. researchgate.netbyjus.com In this classic reaction, a Lewis acid like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) coordinates to the carbonyl oxygen of this compound. This coordination enhances the electrophilicity of the carbonyl carbon, generating a highly reactive acylium ion or a polarized complex.
This electrophilic species is then attacked by an electron-rich aromatic ring (e.g., benzene or toluene), leading to the formation of a new carbon-carbon bond through electrophilic aromatic substitution. byjus.com The final product is an aryl ketone, specifically a derivative of 5-oxo-5-arylpentanoate. The choice of catalyst can influence reaction conditions and selectivity. capes.gov.br These catalysts are crucial for synthesizing aromatic ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Table 1: Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid Catalyst | Typical Application/Features |
|---|---|
| Aluminum Chloride (AlCl₃) | The most common and powerful catalyst; typically used in stoichiometric amounts. Requires anhydrous conditions. |
| Tin(IV) Chloride (SnCl₄) | A milder Lewis acid than AlCl₃; can offer better selectivity with sensitive substrates. |
| Iron(III) Chloride (FeCl₃) | A less expensive alternative to AlCl₃, effective for activating acyl chlorides. |
| Scandium Triflate (Sc(OTf)₃) | A water-tolerant Lewis acid that can be used in catalytic amounts and is recyclable. capes.gov.br |
| Bismuth Triflate (Bi(OTf)₃) | Another water-stable Lewis acid that can catalyze acylations, often under milder conditions. |
Organometallic Catalysis (e.g., Palladium Complexes)
Organometallic catalysts, particularly those based on palladium, have revolutionized organic synthesis and are widely used for transformations involving acyl chlorides. researchgate.net The most prominent application for this compound is the previously mentioned Sonogashira coupling to form ynones. mdpi.comlibretexts.org
The catalytic cycle for this reaction is well-established. It begins with the oxidative addition of the acyl chloride to a palladium(0) complex, forming a palladium(II) intermediate. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. In a step called transmetalation, the alkynyl group is transferred from copper to the palladium complex. The cycle concludes with reductive elimination, where the desired ynone product is released, and the palladium(0) catalyst is regenerated to participate in the next cycle. mdpi.comorganic-chemistry.org This catalytic approach allows for the construction of complex molecules under mild conditions with high functional group tolerance. researchgate.net
Table 2: Palladium Catalytic Systems for Acyl Sonogashira Coupling
| Palladium Catalyst | Co-catalyst/Ligand | Base | Typical Substrates |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | Copper(I) Iodide (CuI) | Triethylamine (Et₃N) | Aromatic and Aliphatic Acyl Chlorides, Terminal Alkynes. mdpi.com |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Triethylamine (Et₃N) | Aryl and Heteroaryl Acyl Chlorides, Alkenynes. mdpi.com |
| [PdCl₂(PhCN)₂] | Copper(I) Iodide (CuI) | Triethylamine (Et₃N) | Furoyl Chlorides, Terminal Alkynes. mdpi.com |
| Pd(PPh₃)₄ | None (Copper-free) | Amine Base | Certain activated Acyl Chlorides and Alkynes. |
Biocatalytic Approaches and Enzymatic Transformations (Theoretical)
The application of biocatalysis in chemical synthesis offers significant advantages, including high specificity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical methods. While the direct enzymatic synthesis of this compound has not been extensively documented in empirical studies, a theoretical pathway can be conceptualized based on established principles of enzyme-catalyzed reactions. This approach would likely involve a multi-step enzymatic cascade or the use of engineered enzymes to achieve the desired transformations.
A plausible, though theoretical, biocatalytic route would involve two main stages: the regioselective monoesterification of a dicarboxylic acid precursor, followed by the enzymatic conversion of the remaining carboxylic acid moiety into an acyl chloride.
Step 1: Regioselective Enzymatic Esterification
The initial step would involve the selective esterification of one of the two carboxyl groups of glutaric acid with methanol to yield monomethyl glutarate. Enzymes such as lipases and cutinases are prime candidates for catalyzing this reaction.
Lipases (EC 3.1.1.3): These enzymes are widely used in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions. nih.gov Their utility in non-aqueous or low-water media is particularly advantageous, as it shifts the thermodynamic equilibrium towards ester synthesis rather than hydrolysis. nih.gov Immobilized lipases, such as those from Candida antarctica (CAL-B), are known for their high stability and broad substrate specificity, making them suitable for such transformations. nih.gov
Cutinases (EC 3.1.1.74): Similar to lipases, cutinases belong to the serine esterase family and possess a Ser-His-Asp catalytic triad. mdpi.comebi.ac.uk They can hydrolyze a wide array of esters and catalyze ester synthesis. mdpi.comnih.gov Cutinases from fungal sources like Fusarium solani have demonstrated efficacy in catalyzing the formation of esters from alcohols and fatty acids and could theoretically be applied to the esterification of dicarboxylic acids. mdpi.com
The reaction would proceed by the nucleophilic attack of methanol on the enzyme-activated carboxyl group of glutaric acid. The use of an organic solvent is crucial to solubilize the non-polar substrates and drive the reaction toward the ester product. nih.gov
Step 2: Theoretical Enzymatic Acyl Chloride Formation
The conversion of the terminal carboxylic acid group of monomethyl glutarate to an acyl chloride is the more challenging and speculative step from a biocatalytic standpoint. Conventional organic chemistry achieves this using harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.ukyoutube.com A theoretical enzymatic alternative would require an enzyme capable of activating the carboxyl group and facilitating its substitution by a chloride ion.
One hypothetical mechanism involves the activation of the carboxylate by an enzyme analogous to an acyl-CoA synthetase . In biological systems, these enzymes activate fatty acids by converting them into high-energy thioesters. A similar principle could be applied here, where an enzyme first activates the carboxylic acid by reacting it with ATP to form a high-energy acyl-adenylate (acyl-AMP) intermediate. libretexts.org This activated intermediate is much more susceptible to nucleophilic attack.
Following activation, a specialized enzyme, perhaps a hypothetical "acyl-chloride synthetase" or a modified haloperoxidase, would be needed to catalyze the substitution of the AMP group with a chloride ion from the reaction medium. While naturally occurring enzymes that perform this exact transformation are not known, protein engineering and directed evolution could potentially be employed to develop a biocatalyst with the desired functionality.
| Step | Reactants | Theoretical Enzyme Class | Product | Rationale |
| 1 | Glutaric Acid, Methanol | Lipase or Cutinase | Monomethyl glutarate | Enzymes like lipases are well-established for catalyzing selective esterification in organic media, favoring synthesis over hydrolysis. nih.govresearchgate.net |
| 2 | Monomethyl glutarate, ATP, Chloride Source | Acyl-CoA Synthetase-like enzyme, Hypothetical "Acyl-Chloride Synthetase" | This compound | Based on the biological activation of carboxylic acids via acyl-AMP intermediates, making the carboxyl group susceptible to nucleophilic attack. libretexts.org This step remains highly theoretical. |
This proposed biocatalytic route, while speculative, highlights the potential for enzymatic methods to replace traditional chemical syntheses, offering a greener and more selective approach to producing complex chemical intermediates like this compound.
Mechanistic Investigations of Reactions Involving Methyl 5 Chloro 5 Oxopentanoate
Nucleophilic Acyl Substitution Mechanisms
The most prominent reaction pathway for methyl 5-chloro-5-oxopentanoate involves the nucleophilic acyl substitution at the highly electrophilic acyl chloride carbon. smolecule.comlibretexts.org This class of reaction is fundamental to the chemistry of carboxylic acid derivatives and proceeds via a common, well-established mechanism. libretexts.orgmasterorganicchemistry.com
The reaction is characterized by a two-step addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Attack : The reaction initiates with the attack of a nucleophile (e.g., an alcohol, amine, or carboxylate) on the carbonyl carbon of the acyl chloride. masterorganicchemistry.comyoutube.com This step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.com
Elimination of the Leaving Group : The tetrahedral intermediate is typically unstable. youtube.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group due to its stability as a weak base, is expelled. masterorganicchemistry.comyoutube.com
Electrophilic Aromatic Substitution Pathways
While this compound is an aliphatic compound, its acyl chloride functionality enables it to be a key reagent in electrophilic aromatic substitution (EAS) reactions, specifically Friedel-Crafts acylation. masterorganicchemistry.commsu.edu In this pathway, the molecule does not act as the aromatic substrate but as the source of the electrophile that attacks an aromatic ring. msu.edu
The mechanism proceeds through the following steps:
Generation of the Electrophile : The reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). msu.edu The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the chlorine a much better leaving group. libretexts.org This facilitates the departure of the chloride, which forms a complex with the catalyst ([AlCl₄]⁻), and generates a highly electrophilic acylium ion. This acylium ion is resonance-stabilized.
Nucleophilic Attack by the Aromatic Ring : The electron-rich π system of an aromatic ring (like benzene) acts as a nucleophile, attacking the acylium ion. masterorganicchemistry.com This step is the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com
Restoration of Aromaticity : In the final, fast step, a weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom that formed the new bond with the acylium ion. masterorganicchemistry.com The electrons from the carbon-hydrogen bond move to reform the aromatic π system, restoring its stability and yielding the final acylated aromatic product, an aryl ketone. msu.edumasterorganicchemistry.com
This reaction pathway is a powerful method for forming carbon-carbon bonds and synthesizing aromatic ketones. Using this compound in a Friedel-Crafts acylation would result in the formation of a keto-ester attached to an aromatic ring.
Reaction Kinetics and Rate Determining Steps
While specific kinetic studies on the oxidative cleavage of this compound are not extensively documented, research on related compounds like 5-aryl-4-oxopentanoic acids provides valuable mechanistic insights. amazonaws.com The oxidative cleavage of these related keto-acids by oxidizing agents such as N-bromosaccharin (NBSa) in an acidic medium has been investigated. amazonaws.com
Kinetic studies of these reactions revealed that the reaction rate has a first-order dependence on the concentration of the oxopentanoic acid, the oxidizing agent, and the hydrogen ion concentration. amazonaws.com This indicates that all three species are involved in the rate-determining step of the mechanism. amazonaws.com The proposed mechanism involves the enol form of the keto-acid, which is favored in acidic conditions. amazonaws.com The rate-determining step is the attack of the oxidizing species on the enol, proceeding through a positively charged transition state. amazonaws.com
The table below summarizes the effect of substituents on the reaction rate for the oxidative cleavage of various 5-aryl-4-oxopentanoic acids, illustrating the electronic effects on the reaction kinetics.
Table 1: Kinetic data for the oxidative cleavage of substituted 5-aryl-4-oxopentanoic acids. The data shows that electron-donating groups (like -CH₃) increase the reaction rate, while electron-withdrawing groups (like -Cl, -Br, -NO₂) decrease it, supporting the formation of a positively charged transition state. amazonaws.com
Stereochemical Control and Asymmetric Synthesis
Achieving stereochemical control is a central goal in modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. Asymmetric synthesis aims to produce a chiral product from an achiral starting material. nih.gov
Derivatives of this compound can be synthesized with high stereoselectivity using several asymmetric strategies. Given the two reactive sites on the molecule, chiral centers can be introduced through reactions at either the acyl chloride or the ketone functional group.
Use of Chiral Auxiliaries : The acyl chloride can be reacted with a chiral auxiliary, such as a chiral alcohol or an Evans oxazolidinone, to form a covalent intermediate. This auxiliary then directs subsequent reactions, for example, a reduction of the ketone or an alkylation at the alpha-position, to proceed with high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.
Enantioselective Catalysis : The ketone group within the molecule can be a target for asymmetric reduction. Using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS (Corey-Bakshi-Shibata) oxazaborolidine catalyst, the ketone can be reduced to a secondary alcohol with high enantiomeric excess (ee). nih.gov
Biocatalysis : Enzymes are highly efficient and stereoselective catalysts. A ketoreductase enzyme could be employed for the asymmetric reduction of the ketone in this compound to produce a specific enantiomer of the corresponding hydroxy-ester. nih.gov
The table below outlines potential strategies for the chiral synthesis of derivatives.
Table 2: Strategies for the asymmetric synthesis of derivatives from this compound.
Computational Chemistry in Mechanistic Elucidation
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. Methods like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and visualize molecular orbitals. nih.gov
For reactions involving this compound, computational studies can provide deep insights that complement experimental findings. For instance, in a Friedel-Crafts acylation, DFT calculations can:
Confirm the structure and stability of the acylium ion intermediate.
Calculate the activation energy barriers for the attack on the aromatic ring at different positions (ortho, meta, para), helping to predict regioselectivity.
Model the transition state structure for the rate-determining step.
Similarly, for nucleophilic acyl substitution, computational models can help compare the reactivity of different nucleophiles and analyze the stability of the tetrahedral intermediates. In studies of oxidative cleavage, DFT calculations have been used to determine that reactions can proceed through different pathways depending on the substrate's structure, providing a level of detail that is often inaccessible through experiment alone. nih.gov These theoretical calculations help rationalize experimental observations, predict reaction outcomes, and guide the design of new experiments.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For Methyl 5-chloro-5-oxopentanoate, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule.
While this compound is widely used as a reagent in organic synthesis, specific experimental NMR data with full assignment of chemical shifts and coupling constants is not consistently reported in publicly accessible scientific literature. dtu.dkrug.nlresearchgate.netchemrxiv.orgcore.ac.ukub.edu However, the characterization of related compounds and products derived from this compound is typically performed using standard high-resolution NMR spectrometers (e.g., 300-500 MHz). dtu.dkugent.be The common deuterated solvents used for such analyses include chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). dtu.dk
Based on the known structure, ClCO(CH₂)₃COOCH₃, the expected signals in the ¹H and ¹³C NMR spectra can be predicted. The ¹H NMR spectrum would feature a singlet for the methyl ester protons (-OCH₃), and three distinct multiplets for the methylene (B1212753) protons (-CH₂-) of the pentanoate chain. The ¹³C NMR spectrum would show six unique carbon signals corresponding to the methyl ester carbon, the two carbonyl carbons (one for the ester and one for the acyl chloride), and the three methylene carbons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H NMR | ~3.7 | Singlet, 3H (O-CH₃) |
| ~3.0 | Triplet, 2H (-CH₂-COCl) | |
| ~2.4 | Triplet, 2H (-CH₂-COOCH₃) | |
| ~2.0 | Quintet, 2H (-CH₂-CH₂-CH₂-) | |
| ¹³C NMR | ~173 | Carbonyl (Acyl Chloride, C=O) |
| ~172 | Carbonyl (Ester, C=O) | |
| ~52 | Methyl (O-CH₃) | |
| ~45 | Methylene (-CH₂-COCl) | |
| ~33 | Methylene (-CH₂-COOCH₃) | |
| ~20 | Methylene (-CH₂-CH₂-CH₂-) |
Note: These are predicted values based on standard chemical shift ranges and data for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS, HRMS, ESI-MS, APCI-MS, LC-ESI-QTOF)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) using techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) has been applied to analyze this compound. In a documented analysis using a UPLC Q-Tof Premier instrument in negative ion mode, the precursor ion type was identified as [M-H]⁻ with a mass-to-charge ratio (m/z) of 163.01622. This experimental value corresponds closely to the calculated mass of the deprotonated molecule.
Further MS2 analysis, which involves isolating the precursor ion and inducing fragmentation, provides insight into the molecule's structure. The resulting fragmentation spectrum shows characteristic product ions that confirm the connectivity of the atoms.
Table 2: LC-ESI-QTOF MS2 Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Instrument Type | LC-ESI-QTOF | MassBank |
| Ion Mode | Negative | MassBank |
| Precursor Ion Type | [M-H]⁻ | MassBank |
| Precursor m/z | 163.01622 | MassBank |
| Fragment Ions (m/z) | Relative Intensity | Source |
| 162.8555 | 999 | MassBank |
| 145.8568 | 450 | MassBank |
Data obtained from MassBank record for Methyl 5-chloro-5-oxovalerate, a synonym of the target compound. sigmaaldrich.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a highly effective method for identifying the presence of specific functional groups.
The IR spectrum of this compound shows characteristic absorption bands that confirm its bifunctional nature. The most prominent features are the two strong carbonyl (C=O) stretching vibrations. One band, typically found at higher wavenumbers (around 1800 cm⁻¹), is characteristic of the acyl chloride functional group. The second carbonyl band, appearing at a slightly lower wavenumber (around 1740 cm⁻¹), is indicative of the methyl ester.
Additional key absorptions include C-H stretching vibrations from the methyl and methylene groups (typically 2850-3000 cm⁻¹) and C-O stretching vibrations associated with the ester group (typically 1100-1300 cm⁻¹). The NIST WebBook provides a reference condensed phase spectrum for this compound, confirming these features.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~2950 | C-H (Alkyl) | Stretching |
| ~1800 | C=O (Acyl Chloride) | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1440 | C-H (Alkyl) | Bending |
| ~1170 | C-O (Ester) | Stretching |
Data interpreted from the NIST Chemistry WebBook condensed phase IR spectrum.
Chromatographic Techniques (HPLC, TLC, GC-MS)
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound. Methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are applicable to this compound.
Gas Chromatography (GC) is commonly used for purity assessment, as indicated by certificates of analysis from commercial suppliers. These documents typically report a purity of 97.5% or higher, confirming that GC is a suitable method for quality control. sigmaaldrich.comsmolecule.com
Table 4: Chromatographic Purity Data
| Technique | Parameter | Value | Source |
|---|---|---|---|
| Gas Chromatography (GC) | Purity | 98.6 % | Sigma-Aldrich CoA |
Elemental Analysis
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) that compose a compound. This technique provides a fundamental check of a compound's empirical formula. For this compound, the molecular formula is C₆H₉ClO₃. sigmaaldrich.comsmolecule.com The theoretical elemental composition can be calculated from this formula and the atomic weights of its constituent elements. While specific experimental results from published literature are scarce, the theoretical values serve as a benchmark for purity verification.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 43.78 |
| Hydrogen | H | 1.008 | 5.51 |
| Chlorine | Cl | 35.453 | 21.54 |
| Oxygen | O | 15.999 | 29.16 |
| Total | 100.00 |
Calculated based on the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol .
Applications of Methyl 5 Chloro 5 Oxopentanoate in Complex Molecule Synthesis
Pharmaceuticals and Medicinal Chemistry
The utility of Methyl 5-chloro-5-oxopentanoate is prominently featured in the development of novel therapeutic agents. Its structure serves as a key scaffold or starting material for molecules targeting a range of diseases.
Precursor to Glutaminase (B10826351) Inhibitors
While direct synthesis of glutaminase inhibitors using this compound is not extensively detailed in the provided search results, the synthesis of related structures, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, highlights the utility of similar chloro- and oxo-substituted precursors. mdpi.com These derivatives, synthesized from itaconic acid and 2-amino-4-chlorophenol, demonstrate the formation of heterocyclic structures that are central to many enzyme inhibitors. mdpi.com The synthesis of these compounds with potent antioxidant activity suggests the potential for developing glutaminase inhibitors, which are often based on analogous molecular frameworks. mdpi.com
Synthesis of OXE Receptor Antagonists
The synthesis of antagonists for the OXE receptor, a G-protein coupled receptor for the arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (5-oxo-ETE), is a critical area of research for inflammatory diseases. While the direct use of this compound was not explicitly found, the synthesis of related benzodiazepine (B76468) derivatives as Tat-antagonists showcases the chemical strategies that could be employed. nih.gov The construction of these complex heterocyclic systems often involves multi-step sequences where bifunctional reagents are essential. nih.gov
Development of Soluble Guanylyl Cyclase Activators
Soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide signaling pathway, and its activators are of significant interest for treating cardiovascular diseases and erectile dysfunction. nih.gov Research has led to the discovery of novel sGC activators like A-350619 and BR 11257. nih.govnih.gov While the direct involvement of this compound in the synthesis of these specific activators is not detailed, the molecular structures of these activators often contain carboxylic acid or ester functionalities that could potentially be introduced using reagents like this compound. For example, the synthesis of dicarboxylic acid derivatives as sGC activators suggests a potential role for such building blocks. nih.gov
Table 1: Investigated Soluble Guanylyl Cyclase Activators
| Compound | Mechanism of Action | Therapeutic Potential |
| A-350619 | Increases Vmax and decreases Km of sGC nih.gov | Sexual dysfunction nih.gov |
| BR 11257 | Acts as a non-stabilising partial agonist of sGC nih.gov | Diseases with high oxidative stress nih.gov |
| YC-1 | sGC activator, synergistic effect with A-350619 nih.gov | Cardiovascular diseases nih.gov |
Intermediate in Antibiotic Analog Synthesis (e.g., Calcimycin Derivatives)
The synthesis of antibiotic analogs is crucial for combating antimicrobial resistance. While a direct link to Calcimycin (A23187) derivative synthesis using this compound was not found in the provided results, the synthesis of a lornoxicam (B1675139) intermediate, 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester, provides a relevant example of its application in creating complex heterocyclic systems. google.com This synthesis involves the use of thionyl chloride to create an acyl chloride intermediate, a reaction analogous to the inherent reactivity of this compound. google.com This highlights its potential as a starting material for introducing side chains or modifying the core structure of natural product antibiotics.
Synthesis of Chloromethyl Ketone Derivatives as Enzyme Inhibitors (e.g., Acetoacetyl-CoA Thiolase)
A significant application of this compound is in the synthesis of chloromethyl ketone derivatives of fatty acids, which act as specific inhibitors of enzymes like acetoacetyl-CoA thiolase. nih.govnih.gov A general synthetic route has been developed to produce compounds such as 5-chloro-4-oxopentanoic acid. nih.gov These compounds have been shown to be potent covalent inhibitors of pig heart acetoacetyl-CoA thiolase. nih.gov The inhibitory activity is dependent on the chain length of the fatty acid derivative, indicating that the initial binding occurs at a non-polar region of the enzyme. nih.gov The inhibition targets a thiol group at the active site of the enzyme. nih.govnih.gov Furthermore, these chloromethyl ketone derivatives have been demonstrated to inhibit cholesterol and fatty acid synthesis in hepatocytes and in vivo in mice. nih.govnih.gov
Table 2: Synthesized Chloromethyl Ketone Derivatives and Their Targets
| Synthesized Inhibitor | Target Enzyme | Biological Effect |
| 5-Chloro-4-oxopentanoic acid | Acetoacetyl-CoA thiolase nih.gov | Inhibition of cholesterol synthesis nih.gov |
| 7-Chloro-6-oxoheptanoic acid | Acetoacetyl-CoA thiolase nih.gov | Inhibition of fatty acid synthesis nih.gov |
| 9-Chloro-8-oxononanoic acid | Acetoacetyl-CoA thiolase nih.govnih.gov | Inhibition of cholesterol and fatty acid synthesis in vivo nih.govnih.gov |
| 11-Chloro-10-oxoundecanoic acid | Acetoacetyl-CoA thiolase nih.gov | Chain length-dependent inhibition nih.gov |
Role in Survivin Dimerization Interface Modulators
Survivin is a protein that is overexpressed in many cancers and plays a crucial role in cell division and apoptosis inhibition. nih.gov Modulating the dimerization of survivin is a promising strategy for cancer therapy. While this compound is not directly mentioned, the synthesis of potent survivin dimerization modulators like LLP3 and LLP9 involves the use of chlorinated precursors such as 6-(5-chloro-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile. nih.gov The synthesis of these complex molecules often relies on building blocks that can introduce specific functionalities, a role that this compound and similar reagents can fulfill. The development of these modulators has shown that they can cause delays in mitotic progression and significant mitotic defects in cancer cells. nih.gov
Agrochemicals Development
Dyestuff Synthesis
The synthesis of azo dyes, a major class of synthetic colorants, often involves the coupling of a diazonium salt with an electron-rich aromatic compound, such as an aromatic amine. unb.caimrpress.com While specific examples detailing the use of this compound as a coupling partner in azo dye synthesis are not prevalent in readily accessible literature, its chemical structure suggests potential applications. The activated carbonyl group could, in principle, be used to modify aromatic amines or phenols prior to or after the diazotization and coupling reactions, thereby introducing a five-carbon chain that could be further functionalized to tune the dye's properties. The general two-step process for creating azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a suitable aromatic partner. unb.ca
Material Science and Polymer Chemistry
Functionalization of Cellulose (B213188) and Polymer Modification
The esterification of cellulose, a renewable biopolymer, is a common method to modify its properties for various applications. Homogeneous esterification of cellulose can be achieved using fatty acids in the presence of acetic anhydride (B1165640) in a lithium chloride/N,N-dimethylacetamide medium. researchgate.net This process involves the in-situ formation of a mixed anhydride that facilitates the grafting of the fatty acyl groups onto the cellulose backbone. Similarly, the acyl chloride functionality of this compound makes it a suitable reagent for the acylation of cellulose, potentially imparting new properties to the biopolymer. researchgate.net
In the broader field of polymer modification, the principles of transesterification are employed to create novel cellulose esters. For example, long-chain cellulose esters have been synthesized via transesterification in the distillable ionic liquid [mTBNH][OAC]. mdpi.com This highlights a potential route for incorporating the functional groups of this compound into other polymer backbones, thereby creating materials with tailored properties.
Applications in Organic Photovoltaic Devices
The performance of organic solar cells (OSCs) is highly dependent on the morphology of the active layer, which is often controlled by the use of solvent additives. researchgate.net While there is no direct evidence in the reviewed literature of this compound being used as a solvent additive in high-performing OSCs, the search for novel, non-halogenated, and non-volatile solid additives is an active area of research. nih.gov The structural features of this compound could potentially influence the molecular ordering and phase separation of the photoactive materials in the bulk heterojunction, a critical factor for device efficiency.
Other Organic Synthesis Applications as a Building Block
This compound serves as a valuable precursor in the synthesis of a variety of organic molecules, including biologically active compounds and heterocyclic systems.
One notable application is in the synthesis of Leukotriene B4, a potent inflammatory mediator. nih.govgoogle.com This complex synthesis highlights the utility of the compound's bifunctional nature, allowing for the introduction of a specific carbon chain that is later elaborated to form the final natural product.
The compound is also a precursor for the synthesis of γ-butyrolactones, a common motif in natural products and a crucial building block in organic synthesis. researchgate.netnih.govresearchgate.net For instance, γ-substituted-α-methylene-γ-butyrolactones can be synthesized from propiolic acid through a palladium-catalyzed process, and related chloro-substituted lactones can be prepared through various synthetic routes. nih.gov
Furthermore, the reactive nature of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. The general strategies for synthesizing pyrazoles, for example, often involve the reaction of a 1,3-dicarbonyl compound or a related species with a hydrazine (B178648) derivative. google.comresearchgate.netmdpi.comnih.govnih.gov The keto-ester functionality of this compound could be exploited in such reactions to produce substituted pyrazoles. Similarly, the synthesis of pyridazines can be achieved through various cyclization strategies, some of which could potentially utilize this versatile building block. mdpi.com
Its utility is also demonstrated in the preparation of intermediates for antiviral compounds. For example, the synthesis of novel camphene (B42988) derivatives with antiviral activity involves multi-step processes where building blocks with similar functionalities are employed. mdpi.com Additionally, the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines, which exhibit antiviral activity, utilizes cycloaddition reactions with precursors that could be conceptually derived from compounds like this compound. nih.gov In the realm of anti-inflammatory drug discovery, derivatives of naproxen (B1676952) have been synthesized using acyl chlorides, demonstrating a potential application for this compound in creating new therapeutic agents. nih.gov
Below is a table summarizing some of the key synthetic applications of this compound and related compounds.
| Application Area | Specific Transformation | Resulting Compound/Motif |
| Agrochemicals | Intermediate in herbicide synthesis | 2-chloro-5-methylpyridine (B98176) epo.org |
| Intermediate in pesticide synthesis | 2-chloro-5-chloromethyl-thiazole google.com | |
| Material Science | Cellulose modification | Cellulose Esters researchgate.netmdpi.com |
| Organic Synthesis | Precursor in natural product synthesis | Leukotriene B4 nih.govgoogle.com |
| Building block for lactones | γ-Butyrolactones researchgate.netnih.govresearchgate.netnih.gov | |
| Precursor for heterocycles | Pyrazoles google.comresearchgate.netmdpi.comnih.govnih.gov | |
| Precursor for heterocycles | Pyridazines mdpi.com | |
| Intermediate for antiviral agents | Camphene derivatives mdpi.com | |
| Intermediate for anti-inflammatory drugs | Naproxen derivatives nih.gov |
Safety, Handling, and Environmental Considerations in Research
Best Practices for Laboratory Handling and Storage
Proper handling and storage of "Methyl 5-chloro-5-oxopentanoate" are critical to minimize risks in the laboratory. This compound is classified as a corrosive substance and requires careful attention to safety measures. chemsrc.com
Personal Protective Equipment (PPE): When working with "this compound," it is imperative to use appropriate personal protective equipment. This includes:
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors. chemsrc.comfishersci.com Standard laboratory eye protection regulations, such as those outlined in 29 CFR 1910.133 or European Standard EN166, should be strictly followed. fishersci.com
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact. fishersci.com
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. fishersci.com In situations where exposure may exceed permissible limits, a respirator may be necessary. osha.gov
Engineering Controls: Engineering controls are the primary line of defense in minimizing exposure.
Chemical Fume Hood: All manipulations of "this compound" should be performed in a properly functioning chemical fume hood. fishersci.com
Ventilation: The laboratory must have adequate ventilation to ensure that vapors are effectively removed from the work area. fishersci.com
Eyewash Stations and Safety Showers: These safety fixtures must be readily accessible in the immediate vicinity of where the compound is handled. fishersci.com
Handling Procedures:
Avoid direct contact with the skin, eyes, and clothing. fishersci.com
Do not breathe in mist, vapors, or spray. fishersci.com
All equipment used for transfer, such as pumps and pipes, should be grounded to prevent static discharge, which could be an ignition source. fishersci.comnj.gov
Use of spark-proof tools is recommended. fishersci.com
Keep the compound away from open flames, hot surfaces, and other sources of ignition. fishersci.com
Storage:
"this compound" should be stored in a cool, dry, and well-ventilated area. fishersci.com
The recommended storage temperature is between 2-8°C (36-46°F) in an inert atmosphere. chemsrc.combldpharm.comarctomsci.com
Keep containers tightly closed when not in use. fishersci.com
The compound is known to react with water, so storage in a moisture-free environment is crucial. chemsrc.comnj.gov
It should be stored separately from incompatible materials, such as strong oxidizing agents, strong bases, and water.
Waste Management and Disposal Protocols
The disposal of "this compound" and its containers must be handled with care to prevent environmental contamination and ensure compliance with regulations.
Waste Characterization: "this compound" is an acyl chloride, a class of compounds known for their reactivity. bldpharm.com As such, any waste containing this chemical is considered hazardous.
Disposal of Unused Material:
Unused or waste "this compound" should be disposed of as hazardous chemical waste. reddit.com
It is crucial to consult with your institution's environmental health and safety (EHS) office for specific guidance on disposal procedures.
Do not dispose of this chemical down the drain or in the regular trash.
One common method for the disposal of acyl chlorides is controlled reaction with a suitable nucleophile, such as water or an alkaline solution, in a scrubber tower to neutralize the reactive compound. basf.com However, this should only be performed by trained personnel in a controlled setting.
Container Disposal:
Empty containers that have held "this compound" should be treated as hazardous waste.
They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
The rinsed containers should then be disposed of through an approved waste disposal plant. fishersci.com
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. fishersci.com
Remove all sources of ignition. fishersci.com
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill. fishersci.com
Absorb the spill with an inert, non-combustible absorbent material, such as sand or earth.
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. fishersci.com
Do not allow the spilled material to enter sewers or waterways. nj.gov
Future Directions and Research Opportunities
Exploration of Novel Reactivity and Catalysis
The distinct reactivity of the two functional groups in Methyl 5-chloro-5-oxopentanoate opens avenues for innovative catalytic strategies. The acyl chloride moiety readily participates in nucleophilic acyl substitution, while the methyl ester provides a site for hydrolysis or transesterification under different conditions. smolecule.com This inherent orthogonality is key to its value in multi-step syntheses. smolecule.com
Future research is expected to focus on developing novel catalytic systems that can selectively target one functional group while preserving the other, or that can facilitate cascade reactions involving both groups. There is growing interest in the use of this compound in continuous flow chemistry. smolecule.com This approach offers enhanced safety and control over highly reactive intermediates like acyl chlorides, enabling rapid and selective syntheses. smolecule.com
Furthermore, the application of palladium-catalyzed acylation protocols using this compound has shown promise in the synthesis of complex intermediates. This suggests a potential for developing a broader range of metal-catalyzed cross-coupling reactions to create novel carbon-carbon and carbon-heteroatom bonds. The exploration of organocatalysis and biocatalysis, for instance using enzymes to mediate reactions at the ester or acyl chloride group, could lead to highly selective and environmentally friendly transformations.
Biomedical Applications and Drug Discovery Expansion
In the realm of medicinal chemistry, this compound serves as a crucial building block for creating compounds with potential biological activity, particularly those containing ester and amide linkages. smolecule.com The concept of using bifunctional molecules is a growing area in drug design, where one part of the molecule can bind to a biological target while the other can be used to attach other functionalities, such as fluorescent tags or agents that induce protein degradation (PROTACs). nih.gov
The structure of this compound is well-suited for the synthesis of diverse molecular scaffolds. Its linear five-carbon chain provides a flexible spacer, while the two functional groups allow for the attachment of different pharmacophores. This is particularly relevant in fragment-based drug discovery (FBDD), where small, simple molecules are elaborated to create more potent and selective drug candidates. acs.org
Future research will likely involve the use of this compound to synthesize libraries of compounds for screening against a wide range of therapeutic targets. Its application in the Ugi multi-component reaction, for example, could generate highly complex and diverse heterocyclic scaffolds, which are of significant interest in drug discovery. nih.gov The development of novel inhibitors for enzymes such as Janus kinase 3 (JAK3) represents a potential application for derivatives of this compound. acs.org
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry, such as waste prevention and atom economy, are increasingly being applied to the synthesis and use of this compound. smolecule.com A significant area of innovation lies in the development of solvent-free or more environmentally benign reaction conditions. smolecule.com
Continuous flow synthesis is a prime example of a greener approach, as it often leads to higher yields, reduced waste, and improved safety. smolecule.comrsc.org Research into the use of this compound as a renewable feedstock for biofuels and bio-based materials is also a promising avenue. smolecule.com Its conversion to levulinic acid and its derivatives, for example, could provide a sustainable alternative to fossil fuels. smolecule.com
Future research will focus on developing catalytic systems that are more sustainable, for instance, by replacing precious metal catalysts with more abundant and less toxic alternatives. The use of enzymatic catalysis, as mentioned earlier, also aligns with the goals of green chemistry by offering high selectivity under mild reaction conditions.
Advanced Materials and Nanoscience Integration
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers. The acyl chloride can readily react with diols or diamines to form polyesters or polyamides, respectively, while the methyl ester group can be post-modified to introduce additional functionalities along the polymer chain.
This opens up possibilities for creating advanced materials with tailored properties. For instance, it could be used to synthesize biodegradable polymers with specific functionalities for applications in drug delivery or tissue engineering. mdpi.com The ability to precisely control the chemical composition of these polymers is crucial for achieving the desired material properties.
In the field of nanoscience, this compound could be used to functionalize the surface of nanoparticles, thereby modifying their solubility, stability, and biological interactions. The integration of such functionalized nanoparticles into composite materials could lead to the development of new sensors, catalysts, or electronic devices.
Theoretical and Computational Chemistry for Predictive Modeling
Computational chemistry offers powerful tools for understanding and predicting the reactivity of molecules like this compound. rsc.org Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of the molecule and predict which of the two functional groups is more susceptible to nucleophilic attack under different conditions. ethz.ch
Such computational studies can provide valuable insights into reaction mechanisms, helping to optimize reaction conditions and design more efficient synthetic routes. ethz.chacs.orgchemguide.co.ukdocbrown.info For instance, computational modeling could be used to screen potential catalysts for a specific transformation or to predict the spectroscopic properties of novel derivatives.
Future research in this area will likely involve more sophisticated computational models to study the dynamics of reactions involving this compound and to predict the properties of the resulting products, including their biological activity and material properties. This predictive power will be invaluable in guiding experimental work and accelerating the discovery of new applications for this versatile compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 5-chloro-5-oxopentanoate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : this compound is often synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst. For example, in the synthesis of fullerene derivatives, AlCl₃ (3 eq.) is suspended in 1,2-dichloroethane, cooled to 0°C, and reacted with this compound under stirring . Key optimization parameters include maintaining anhydrous conditions, controlling reaction temperature (0°C to room temperature), and purification via column chromatography (SiO₂, toluene). Yield improvements (e.g., 52–85%) are achieved by stoichiometric adjustments and solvent selection .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Characterization typically involves a combination of ¹H/¹³C NMR and FT-IR spectroscopy . For instance, the keto-ester derivative shows distinct NMR signals (e.g., δ 3.69 ppm for methyl ester protons, δ 199.38 ppm for carbonyl carbons) and IR peaks at 1739 cm⁻¹ (ester C=O) and 1679 cm⁻¹ (keto C=O) . Purity is confirmed via thin-layer chromatography (TLC) or high-resolution mass spectrometry (HRMS), with deviations >0.5 ppm requiring re-purification .
Q. What are the standard protocols for handling this compound in laboratory settings?
- Methodological Answer : Due to its reactivity (acyl chloride derivative), the compound must be stored under inert gas (N₂/Ar) at –20°C. Reactions should be conducted in anhydrous solvents (e.g., THF, dichloromethane) with strict moisture control. Safety protocols include using fume hoods, PPE (gloves, goggles), and neutralizing spills with 2% NaOH .
Advanced Research Questions
Q. How does this compound participate in multicomponent reactions (MCRs), and what factors influence regioselectivity?
- Methodological Answer : In Staudinger 3-component reactions, the compound reacts with imines (e.g., from p-fluoroaniline and benzyloxybenzaldehyde) to form β-lactam rings. The reaction proceeds via ketene intermediates, with regioselectivity driven by steric and electronic effects. Tributylamine is critical for deprotonation, favoring trans-isomer formation (up to 70% yield) . Solvent polarity (toluene vs. THF) and temperature (85°C) further modulate reaction outcomes .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 2.49 ppm for CH₂ in vs. δ 2.43 ppm in ) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography is recommended. For example, ESI-MS with <1 ppm accuracy confirms molecular formulas , while crystallography resolves ambiguities in stereochemistry .
Q. How can computational modeling predict the reactivity of this compound in novel covalent inhibitor design?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the carbonyl carbon. Transition-state analysis of nucleophilic attacks (e.g., by amines or thiols) identifies kinetic vs. thermodynamic pathways. For instance, simulations align with experimental yields (33–40%) in covalent inhibitor synthesis .
Q. What are the challenges in scaling up this compound-based syntheses for drug discovery applications?
- Methodological Answer : Key challenges include exothermic reaction control (e.g., slow addition of AlCl₃ to prevent runaway reactions) and byproduct management (e.g., HCl gas evolution). Continuous-flow reactors improve scalability by enhancing heat dissipation and mixing efficiency. For example, gram-scale synthesis of peptide conjugates achieved 72% yield via flow chemistry .
Notes on Reproducibility
- Critical Parameters : Document exact stoichiometry, solvent purity, and drying protocols (e.g., Na₂SO₄ vs. molecular sieves).
- Data Sharing : Provide raw NMR/HRMS files and reaction videos per CONSORT-EHEALTH guidelines to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
